molecular formula C14H18O5 B8588269 Ethyl 2,6-diethoxy-4-formylbenzoate CAS No. 55687-55-3

Ethyl 2,6-diethoxy-4-formylbenzoate

Cat. No. B8588269
CAS RN: 55687-55-3
M. Wt: 266.29 g/mol
InChI Key: CAMQXYCFBVNFBA-UHFFFAOYSA-N
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Description

Ethyl 2,6-diethoxy-4-formylbenzoate is a useful research compound. Its molecular formula is C14H18O5 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2,6-diethoxy-4-formylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,6-diethoxy-4-formylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

55687-55-3

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

ethyl 2,6-diethoxy-4-formylbenzoate

InChI

InChI=1S/C14H18O5/c1-4-17-11-7-10(9-15)8-12(18-5-2)13(11)14(16)19-6-3/h7-9H,4-6H2,1-3H3

InChI Key

CAMQXYCFBVNFBA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1C(=O)OCC)OCC)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 12 g. of 4-(chloroformyl)-2,6-diethoxy-benzoic ethyl ester, 1.4 g. of palladium/barium sulfate catalyst (5%) and 0.2 ml. of quinoline sulfur regulator are heated under an atmosphere of nitrogen at 120° with stirring. Thereafter, hydrogen is passed through the reaction mixture at 120° until 90% of the theoretical amount of acid salt is freed. The reduction is stopped, and the suspension under an atmosphere of nitrogen is cooled to 25°. The catalyst is removed by filtration and the filtrate is evaporated to dryness under vacuum, whereby there is obtained 2,6-diethoxy-4-formylbenzoic acid ethyl ester as a colorless oil. A sample after recrystallization from low boiling petroleum ether yields pure 2,6-diethoxy-4-formylbenzoic acid ethyl ester having a m.p. of 45°-46°.
Name
4-(chloroformyl)-2,6-diethoxy-benzoic ethyl ester
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reactant
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quinoline sulfur
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
Type
catalyst
Reaction Step Four

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